molecular formula C27H24N4O2 B3867418 N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide

N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide

Cat. No. B3867418
M. Wt: 436.5 g/mol
InChI Key: MDLHALBVLUFVET-SVJPUMPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide, also known as BNP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a derivative of hydrazide, which is a class of organic compounds that contains a nitrogen-nitrogen double bond. BNP is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide is not well understood. However, studies have suggested that N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide may act as a chelating agent for metal ions such as copper and iron. N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide may also induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has also been shown to inhibit the growth of bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has been shown to have several biochemical and physiological effects. N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has also been shown to inhibit the growth of bacteria by disrupting the cell membrane. N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an anti-cancer and antimicrobial agent.

Advantages and Limitations for Lab Experiments

The advantages of using N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide in lab experiments include its low toxicity, high solubility in organic solvents, and its potential as a fluorescent probe for metal ions. The limitations of using N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide in lab experiments include its limited availability and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the study of N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide. One direction is the development of N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide as an anti-cancer agent for the treatment of various types of cancer. Another direction is the development of N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide as an antimicrobial agent for the treatment of bacterial infections. The use of N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide as a fluorescent probe for metal ions can also be further explored for its potential applications in analytical chemistry. Finally, the synthesis of new derivatives of N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide can be explored for their potential applications in various fields of science.

Scientific Research Applications

N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has been studied extensively for its potential applications in various fields of science such as chemistry, biology, and material science. N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has been used as a fluorescent probe for the detection of metal ions such as copper and iron. N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. In biology, N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has been studied for its potential as an anti-cancer agent and for its antimicrobial properties. N'~1~,N'~5~-bis(2-naphthylmethylene)pentanedihydrazide has also been used as a photosensitizer for photodynamic therapy (PDT) for the treatment of cancer.

properties

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c32-26(30-28-18-20-12-14-22-6-1-3-8-24(22)16-20)10-5-11-27(33)31-29-19-21-13-15-23-7-2-4-9-25(23)17-21/h1-4,6-9,12-19H,5,10-11H2,(H,30,32)(H,31,33)/b28-18-,29-19+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLHALBVLUFVET-SVJPUMPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CCCC(=O)NN=CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CCCC(=O)N/N=C\C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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